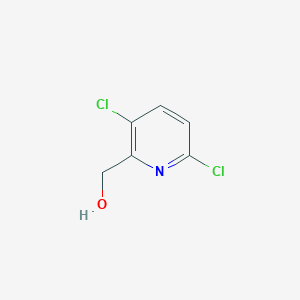

(3,6-Dichloropyridin-2-yl)methanol

Overview

Description

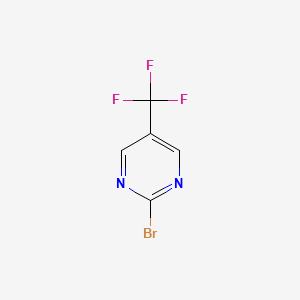

(3,6-Dichloropyridin-2-yl)methanol, also known as 3,6-DCPM, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular formula of C7H5Cl2NO. 3,6-DCPM is synthesized through a reaction of pyridine and formaldehyde, and is used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Biocatalytic Synthesis in Microreaction Systems

Chen et al. (2021) explored the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using a green and efficient biocatalytic process. They utilized recombinant Escherichia coli as a catalyst in a water-cyclohexane system, achieving high yield and enantiomeric excess through a novel microreaction system. This approach significantly reduced reaction time compared to traditional methods (Chen et al., 2021).

Nickel Complexes in Ethylene Oligomerization

Kermagoret and Braunstein (2008) synthesized nickel complexes with ligands including (pyridin-2-yl)methanol and investigated their application in the catalytic oligomerization of ethylene. This research demonstrated the potential of these complexes in industrial processes like polymer production (Kermagoret & Braunstein, 2008).

Crystal Structure Studies

Percino et al. (2005) focused on the synthesis, characterization, and crystal structure of a compound derived from (6-methylpyridin-2-yl)methanol. This research contributes to the understanding of molecular and crystalline structures, aiding in the development of new materials and pharmaceuticals (Percino et al., 2005).

Applications in Food Chemistry

Chen, Dai, and Kitts (2016) detected a Maillard reaction product related to pyridin-2-yl)methanol in bread. Their study highlights the relevance of these compounds in food chemistry and their potential bioavailability (Chen, Dai, & Kitts, 2016).

Production of Chiral Intermediates in Pharmaceuticals

Ni, Zhou, and Sun (2012) reported the production of a chiral intermediate of the drug Betahistine using a newly isolated Kluyveromyces sp. This research emphasizes the role of (3,6-Dichloropyridin-2-yl)methanol derivatives in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).

Structural and Magnetic Properties in Material Science

Yong, Zhang, and She (2013) studied the structural and magnetic properties of hydrochloride crystals based on a derivative of pyridin-2-yl)methanol. Their work contributes to the understanding of material properties and potential applications in electronics and magnetism (Yong, Zhang, & She, 2013).

CO2 Reduction to Methanol

Seshadri, Lin, and Bocarsly (1994) discovered that the pyridinium ion, related to pyridin-2-yl)methanol, is an effective catalyst for the reduction of CO2 to methanol. This research is particularly relevant for environmental chemistry and sustainable energy solutions (Seshadri, Lin, & Bocarsly, 1994).

Safety and Hazards

The safety information for “(3,6-Dichloropyridin-2-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation. The signal word for this compound is "Warning" .

properties

IUPAC Name |

(3,6-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQSLENDSAQNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606155 | |

| Record name | (3,6-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58804-10-7 | |

| Record name | (3,6-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

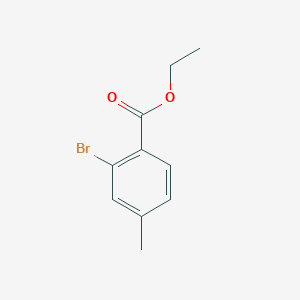

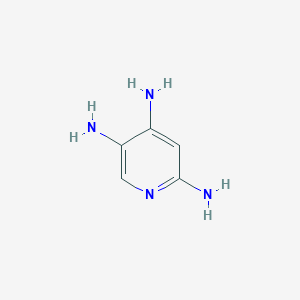

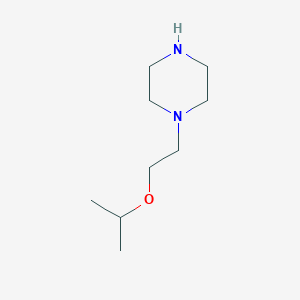

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)